4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the benzothiadiazine class, characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure includes a 5-bromothiophen-2-yl ketone moiety linked via an oxoethyl chain to the benzothiadiazine ring, with a 2,5-dimethylphenyl substituent at position 2.
Properties
IUPAC Name |
4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4S2/c1-13-7-8-14(2)16(11-13)24-21(26)23(12-17(25)18-9-10-20(22)29-18)15-5-3-4-6-19(15)30(24,27)28/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKPSVUKTLLWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives related to this compound. Research conducted by Foroumadi et al. demonstrated that certain derivatives exhibit significant antibacterial activity against various strains of bacteria. The study synthesized several N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives and evaluated their efficacy against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The anti-inflammatory potential of compounds containing thiophene and benzothiadiazine moieties has been documented in literature. These compounds may modulate inflammatory pathways, offering a basis for developing new anti-inflammatory drugs.
Synthesis Techniques
The synthesis of 4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multi-step synthetic routes that include:
- Formation of the Benzothiadiazine Core : This involves cyclization reactions that form the benzothiadiazine ring.
- Substitution Reactions : The introduction of the 5-bromothiophenyl and dimethylphenyl groups occurs through electrophilic substitution or nucleophilic attacks.
These synthetic pathways are crucial for producing derivatives with enhanced biological activities.
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Thiourea + Carbonyl Compounds | Formation of Benzothiadiazine Core |
| 2 | Substitution | Brominated Thiophene + Electrophiles | Introduction of Functional Groups |
| 3 | Finalization | Various Coupling Agents | Completion of Target Compound |
Case Studies and Research Findings
Several case studies have documented the applications and effects of similar compounds:
Case Study on Antibacterial Efficacy
A study published in Molecules demonstrated that derivatives with a similar structure to our compound exhibited potent antibacterial effects against resistant strains. The researchers emphasized the importance of the thiophene ring in enhancing activity .
Exploration in Anticancer Research
In another investigation focused on anticancer applications, compounds were screened for cytotoxicity against various cancer cell lines. Results indicated that modifications to the benzothiadiazine structure could significantly enhance anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural and functional differences between the target compound and related benzothiadiazine derivatives or analogs:
Key Observations:
Core Structure Variations: The target compound’s benzothiadiazine core differs from imidazolone (4l) or pyrimidine-tri-one derivatives , which may alter binding affinity to biological targets.
Synthetic Approaches :
- Chalcone-derived Michael addition (as in ) is a plausible route for synthesizing the target compound, given its ketone and aryl substituents.
- In contrast, tert-butyl-substituted benzothiadiazines require multi-step functionalization at the N1 position .
Biological Activity :
- While compound 13 () demonstrated dual PDE4 inhibition and antioxidant activity, the bromothiophene group in the target compound could modulate redox properties or enzyme selectivity due to sulfur’s electronegativity and bromine’s steric bulk.
- The lack of a tert-butyl group (as in ) may reduce antioxidant efficacy but mitigate metabolic instability.
Pharmacopeial Relevance :
- Benzothiadiazine-related impurities (e.g., Related Compound A) are rigorously monitored in pharmaceuticals , suggesting that structural analogs of the target compound may require similar purity assessments in drug development.
Research Implications and Gaps
- Structural Optimization : Substitution at the N1 position (as in ) or incorporation of methoxy groups (see ’s benzothiazepine analog) could enhance target engagement .
- Synthetic Feasibility : ’s chalcone-based synthesis provides a template for scalable production, but recrystallization conditions and yield optimization remain unexplored.
- Biological Profiling : Direct evaluation of PDE4 inhibition, antioxidant capacity, and toxicity is critical to validate hypothesized activities.
Q & A
Q. Critical Reagents & Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Optimization Tips |
|---|---|---|---|---|
| 1 | Thiosemicarbazide, HCl | Ethanol | Reflux (78°C) | Use anhydrous conditions to avoid hydrolysis |
| 2 | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80–100°C | Purify intermediates via column chromatography |
| 3 | α-Bromoacetophenone, K₂CO₃ | Acetonitrile | 60°C | Monitor reaction progress via TLC |
Basic: How is the compound characterized spectroscopically, and what key spectral markers distinguish its structure?
Methodological Answer:
- ¹H/¹³C NMR :
- Benzothiadiazine Ring : Look for deshielded protons at δ 7.2–8.1 ppm (aromatic) and a singlet for the trione sulfur at δ 3.1–3.5 ppm .
- Thiophene Moiety : Distinct coupling patterns (e.g., doublets at δ 6.8–7.3 ppm for thiophene protons) and a carbonyl signal at δ 190–200 ppm in ¹³C NMR .
- MS (ESI) : Expect [M+H]⁺ peaks matching the molecular formula (C₂₁H₁₈BrN₂O₃S₂). High-resolution MS confirms isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Resolves conformational flexibility of the oxoethyl linker and dihydrobenzothiadiazine puckering .
Advanced: How can contradictory NMR data (e.g., unexpected splitting or missing peaks) be resolved during structural validation?
Methodological Answer:
Contradictions often arise from:
- Dynamic Exchange : Variable-temperature NMR (VT-NMR) detects conformational changes (e.g., ring puckering in dihydrobenzothiadiazine) .
- Residual Solvent Peaks : Use deuterated solvents (e.g., DMSO-d₆) and suppress artifacts via presaturation.
- Diastereomeric Mixtures : Chiral HPLC or Mosher ester analysis resolves enantiomers .
Example : In , VT-NMR at −40°C resolved overlapping signals from the oxoethyl group’s rotational restriction .
Advanced: What strategies optimize reaction yields for the critical coupling step (e.g., Suzuki or Friedel-Crafts)?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for Suzuki coupling efficiency .
- Solvent Effects : Use mixed solvents (e.g., toluene/EtOH) to balance solubility and reactivity.
- Additives : KF or Cs₂CO₃ enhances nucleophilicity in cross-couplings .
Case Study : In , replacing DMF with THF increased yield from 45% to 72% by reducing side reactions .
Advanced: How can computational modeling predict the compound’s reactivity or binding interactions?
Methodological Answer:
- DFT Calculations : Gaussian 09 or ORCA software models electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
- Molecular Docking (AutoDock Vina) : Screens potential targets (e.g., cyclooxygenase-2) by simulating interactions with the bromothiophene and trione moieties .
- MD Simulations (GROMACS) : Analyzes conformational stability of the dihydrobenzothiadiazine ring in biological matrices .
Advanced: What are the challenges in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Polymorphism : Screen solvents (e.g., EtOAc vs. hexane) and use slow evaporation.
- Crystal Twinning : Seed with microcrystals from analogous structures (e.g., used isostructural benzothiadiazines as templates) .
- Data Collection : Synchrotron radiation resolves weak diffraction patterns from heavy atoms (Br, S) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
